molecular formula C15H19N3O6S B14933640 methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate

methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate

Cat. No.: B14933640
M. Wt: 369.4 g/mol
InChI Key: RUZDORYYORGFLZ-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a glycine derivative, which is further connected to a tetrahydrothiophene sulfone group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of the tetrahydrothiophene sulfone derivative, followed by its coupling with a glycine derivative. The final step involves esterification with methyl 4-aminobenzoate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating potassium channels.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GIRK channels sets it apart from other similar compounds, making it a valuable tool in pharmacological research .

Biological Activity

Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate, identified by its CAS number 1190275-78-5, is a complex organic compound with potential therapeutic applications. Its unique structure includes a dioxidotetrahydrothiophen moiety and a benzoate group, which may contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₆S
Molecular Weight369.4 g/mol
IUPAC NameThis compound
CAS Number1190275-78-5

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Protein Interaction : It could interact with various proteins, modulating their functions and influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The presence of the dioxidotetrahydrothiophen moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dioxidotetrahydrothiophen have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluating the effects of similar compounds on human cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism involved the disruption of critical signaling pathways associated with cell survival.
  • Antimicrobial Testing :
    • In vitro testing against common pathogens revealed that the compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating potential for development as an antimicrobial agent.

Research Findings

Recent investigations into the biological activities of this compound have highlighted its potential as a lead compound for drug development. The following findings summarize key research outcomes:

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cells; IC50 values < 10 µM in certain lines .
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC values ranged from 32 to 128 µg/mL .
Mechanism ExplorationInhibition of specific kinases linked to cancer progression .

Properties

Molecular Formula

C15H19N3O6S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[[2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetyl]amino]benzoate

InChI

InChI=1S/C15H19N3O6S/c1-24-14(20)10-2-4-11(5-3-10)17-13(19)8-16-15(21)18-12-6-7-25(22,23)9-12/h2-5,12H,6-9H2,1H3,(H,17,19)(H2,16,18,21)

InChI Key

RUZDORYYORGFLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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